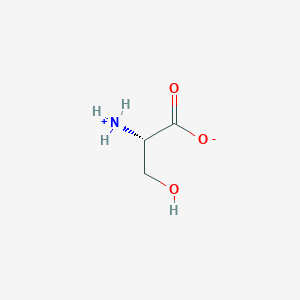

L-Serine

Description

A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from glycine or threonine. It is involved in the biosynthesis of purines; pyrimidines; and other amino acids.

L-Serine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Serine has been reported in Angelica gigas, Pinus densiflora, and other organisms with data available.

Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

SERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

Serine is a nonessential amino acid derived from glycine. Like all the amino acid building blocks of protein and peptides, serine can become essential under certain conditions, and is thus important in maintaining health and preventing disease. Low-average concentration of serine compared to other amino acids is found in muscle. Serine is highly concentrated in all cell membranes. L-Serine may be derived from four possible sources: dietary intake; biosynthesis from the glycolytic intermediate 3-phosphoglycerate; from glycine ; and by protein and phospholipid degradation. Little data is available on the relative contributions of each of these four sources of l-serine to serine homoeostasis. It is very likely that the predominant source of l-serine will be very different in different tissues and during different stages of human development. In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxypyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (3- PGDH; EC 1.1.1.95). Phosphohydroxypyruvate is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) and, finally, phosphoserine is converted into l-serine by phosphoserine phosphatase (PSP; EC 3.1.3.3). In liver tissue, the serine biosynthetic pathway is regulated in response to dietary and hormonal changes. Of the three synthetic enzymes, the properties of 3-PGDH and PSP are the best documented. Hormonal factors such as glucagon and corticosteroids also influence 3-PGDH and PSP activities in interactions dependent upon the diet. L-serine plays a central role in cellular proliferation. L-Serine is the predominant source of one-carbon groups for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate. It has long been recognized that, in cell cultures, L-serine is a conditional essential amino acid, because it cannot be synthesized in sufficient quantities to meet the cellular demands for its utilization. In recent years, L-serine and the products of its metabolism have been recognized not only to be essential for cell proliferation, but also to be necessary for specific functions in the central nervous system. The findings of altered levels of serine and glycine in patients with psychiatric disorders and the severe neurological abnormalities in patients with defects of L-serine synthesis underscore the importance of L-serine in brain development and function. (A3449).

A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from GLYCINE or THREONINE. It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids.

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

role of L-serine in neurological disorders and its potential as a therapeutic agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, is emerging as a potent neuroprotective agent with significant therapeutic potential for a range of debilitating neurological disorders. Traditionally known for its role in protein and sphingolipid synthesis, recent research has unveiled its multifaceted involvement in crucial neuronal pathways. This guide provides a comprehensive overview of the current understanding of L-serine's role in the central nervous system, its mechanisms of action, and its potential as a therapeutic agent for conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. We delve into the metabolic pathways of L-serine, its conversion to the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, and its critical function in neuronal survival and function. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Expanding Role of L-Serine in Neurobiology

L-serine is a crucial amino acid involved in a wide array of cellular functions, including protein synthesis, cell proliferation, and the formation of sphingolipids, which are essential for neural development and survival.[1][2] While the body can synthesize L-serine, its uptake from the blood across the blood-brain barrier is not highly efficient, highlighting the importance of its endogenous production within the central nervous system (CNS).[1] Primarily synthesized in astrocytes from glucose, L-serine serves as a precursor to other vital molecules such as glycine (B1666218) and D-serine, both of which are critical for excitatory glutamatergic neurotransmission.[1][3]

Recent investigations have illuminated the neuroprotective properties of L-serine, positioning it as a promising therapeutic candidate for various neurological diseases.[3][4] Its deficiency has been linked to severe neurological deficits, underscoring its importance in maintaining brain health.[4][5] This guide will explore the intricate mechanisms through which L-serine exerts its neuroprotective effects and summarize the evidence supporting its therapeutic potential.

L-Serine Metabolism and its Central Role in the CNS

The synthesis of L-serine in the brain primarily occurs in astrocytes via the phosphorylated pathway, starting from the glycolysis intermediate 3-phosphoglycerate.[3][6] This astrocytic L-serine is then supplied to neurons, where it is essential for the synthesis of membrane lipids like sphingolipids and phosphatidylserine.[7][8]

The L-serine to D-serine Pathway and NMDA Receptor Modulation

A critical metabolic fate of L-serine is its conversion to D-serine by the enzyme serine racemase.[1] D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[9][10][11] The proper functioning of NMDA receptors is crucial for cognitive health, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[11] By modulating NMDA receptor activity, the L-serine/D-serine pathway plays a pivotal role in neuronal signaling and excitotoxicity.[9][10]

Figure 1: L-Serine Metabolism in the CNS.

L-Serine and Sphingolipid Synthesis

L-serine is a fundamental building block for the synthesis of sphingolipids, a class of lipids that are highly enriched in the nervous system and play crucial roles in cell signaling, membrane structure, and myelination.[7][8] The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA.[7][8] Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders.[12]

Figure 2: Simplified Sphingolipid Synthesis Pathway.

Neuroprotective Mechanisms of L-Serine

L-serine exerts its neuroprotective effects through multiple, interconnected mechanisms:

-

Anti-inflammatory Effects : L-serine has been shown to reduce neuroinflammation by inhibiting the proliferation and activation of microglia and astrocytes.[1] It can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This anti-inflammatory action may be mediated through the activation of glycine receptors and the upregulation of PPAR-γ, which is involved in microglia polarization towards an anti-inflammatory M2 phenotype.[1][5][13]

-

ER Proteostasis Regulation : L-serine may function as a small proteostasis regulator, helping cells to respond to oxidative insults and return to homeostasis.[14] It has been shown to prevent the formation of protein aggregates and apoptosis in cell lines.[14]

-

Activation of Lysosomal Cathepsins : L-serine can selectively induce the activity of autophagic-lysosomal enzymes, cathepsins B and L, which may contribute to the clearance of misfolded proteins, a hallmark of many neurodegenerative diseases.[15]

-

Competitive Inhibition of Neurotoxins : In the context of the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to ALS/PDC, L-serine can act as a competitive inhibitor, preventing BMAA from being misincorporated into proteins and causing proteotoxic stress.[14][16]

L-Serine as a Therapeutic Agent in Neurological Disorders

The neuroprotective properties of L-serine have prompted investigations into its therapeutic potential for a variety of neurological conditions.

Amyotrophic Lateral Sclerosis (ALS)

Preclinical and clinical studies suggest that L-serine may be a promising therapeutic for ALS. In a primate model of ALS induced by the neurotoxin BMAA, co-administration of L-serine significantly reduced the pathological hallmarks of the disease, including motor neuron degeneration and the accumulation of misfolded proteins.[17][18]

A Phase I clinical trial in 20 ALS patients demonstrated that L-serine, at doses up to 15g twice daily, was generally well-tolerated and appeared to be safe over a six-month period.[19][20] Exploratory efficacy analysis suggested a possible dose-related slowing of disease progression as measured by the ALSFRS-R score.[20]

Alzheimer's Disease

Defective L-serine production in astrocytes has been linked to the pathogenesis of Alzheimer's disease.[21] In a mouse model of Alzheimer's, dietary supplementation with L-serine was shown to restore both L-serine and D-serine levels and improve cognitive deficits.[3][22] The proposed mechanism involves the restoration of NMDA receptor activity, which is essential for memory formation.[21] In a primate model, L-serine co-administration with BMAA significantly reduced the density of neurofibrillary tangles.[23]

Other Neurological Conditions

The therapeutic potential of L-serine is also being explored in other neurological disorders, including Parkinson's disease, traumatic brain injury, and hereditary sensory autonomic neuropathy type 1.[1][12][23] In a mouse model of traumatic brain injury, L-serine treatment reduced inflammatory responses and improved neurological recovery.[23]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on L-serine.

Table 1: L-Serine Clinical Trial in ALS Patients

| Parameter | Details | Reference |

| Study Design | Phase I, randomized, double-blind | [19] |

| Participants | 20 patients with probable or definite ALS | [19] |

| Dosage Regimens | 0.5g, 2.5g, 7.5g, or 15g twice daily (oral) | [19] |

| Treatment Duration | 6 months | [19] |

| Safety and Tolerability | Generally well-tolerated; some gastrointestinal side effects reported. | [19][23] |

| Efficacy (Exploratory) | Possible dose-related slowing of disease progression (ALSFRS-R score). | [20] |

| CSF L-serine Levels | ~4-fold increase in the highest dose group. | [20] |

Table 2: Preclinical Studies of L-Serine

| Neurological Condition | Animal Model | L-Serine Dosage | Key Findings | Reference |

| ALS | Vervet monkeys (BMAA-induced) | Co-administered with BMAA | Reduced motor neuron degeneration and protein aggregates. | [17][18] |

| Alzheimer's Disease | Mouse model | Dietary supplementation | Restored L-serine and D-serine levels; improved cognitive function. | [3][22] |

| Traumatic Brain Injury | Mouse model | 114, 342, or 1027 mg/kg (i.p.) | Reduced inflammation and improved neurological recovery. | [23] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of L-serine.

Phase I Clinical Trial of L-Serine in ALS Patients

-

Objective : To assess the safety and tolerability of oral L-serine in ALS patients.

-

Study Population : 20 patients aged 18-85 with a diagnosis of probable or definite ALS, disease duration of less than three years, and a forced vital capacity (FVC) of ≥ 60%.[16][19]

-

Intervention : Patients were randomly assigned to one of four twice-daily oral L-serine dose regimens: 0.5g, 2.5g, 7.5g, or 15g.[19]

-

Assessments : Safety and tolerability were assessed throughout the six-month trial. Blood, urine, and cerebrospinal fluid (CSF) samples were collected. Functional decline was measured using the ALS Functional Rating Scale-Revised (ALSFRS-R) and FVC.[19]

-

Outcome Measures : The primary outcome was the safety and tolerability of L-serine. Exploratory efficacy was assessed by comparing the rate of decline in ALSFRS-R scores to historical placebo controls.[19][20]

Figure 3: Workflow of the Phase I ALS Clinical Trial.

In Vitro Neuroprotection Assay

-

Cell Line : Human neuroblastoma cells (SH-SY5Y) are commonly used.

-

Treatment : Cells are exposed to a neurotoxin (e.g., BMAA) in the presence or absence of varying concentrations of L-serine.

-

Assays :

-

Cell Viability : Assessed using methods like the MTT assay to quantify cell survival.

-

Apoptosis : Measured by techniques such as caspase-3 activity assays or TUNEL staining.[23]

-

Protein Aggregation : Visualized and quantified using microscopy and specific dyes (e.g., Thioflavin S).

-

Gene Expression : Real-time PCR arrays can be used to analyze the expression of genes involved in the unfolded protein response and ER stress.[14]

-

Animal Model of Neurodegeneration

-

Animal Model : Vervet monkeys or rodent models are utilized.

-

Induction of Pathology : Neurodegeneration can be induced by chronic dietary exposure to a neurotoxin like BMAA.[17][18]

-

Intervention : Animals are fed a diet containing the neurotoxin with or without L-serine supplementation.[17][18]

-

Behavioral Assessments : Motor function and cognitive performance are evaluated using standardized behavioral tests.

-

Histopathological Analysis : Brain and spinal cord tissues are examined post-mortem for pathological hallmarks such as neuronal loss, protein aggregates (e.g., TDP-43, neurofibrillary tangles, amyloid plaques), and neuroinflammation (e.g., microglial activation).[17][18]

Safety and Tolerability of L-Serine

L-serine is generally considered safe and is approved by the FDA as a food additive.[5][19] Clinical trials in ALS patients have shown that oral L-serine is well-tolerated at doses up to 30g per day, with the most common side effects being mild gastrointestinal issues such as bloating and nausea.[6][19][23] Long-term safety studies in animals have also demonstrated a high no-observed-adverse-effect-level (NOAEL).[24][25][26]

Conclusion and Future Directions

The accumulating evidence strongly suggests that L-serine holds significant promise as a therapeutic agent for a spectrum of neurological disorders. Its multifaceted neuroprotective mechanisms, including anti-inflammatory effects, regulation of proteostasis, and modulation of NMDA receptor activity, make it an attractive candidate for further investigation. The favorable safety profile of L-serine further enhances its therapeutic potential.

Future research should focus on:

-

Conducting larger, well-controlled Phase II and III clinical trials to definitively establish the efficacy of L-serine in slowing disease progression in ALS, Alzheimer's disease, and other neurodegenerative conditions.

-

Further elucidating the precise molecular mechanisms underlying the neuroprotective effects of L-serine.

-

Identifying biomarkers to predict which patient populations are most likely to respond to L-serine therapy.

-

Exploring the potential of combination therapies involving L-serine and other neuroprotective agents.

The journey of L-serine from a simple amino acid to a potential therapeutic powerhouse for neurological disorders is a testament to the ongoing advancements in our understanding of neurobiology. Continued research in this area is crucial and may pave the way for novel and effective treatments for some of the most challenging diseases of the nervous system.

References

- 1. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 4. L-serine: Neurological Implications and Therapeutic Potential [ouci.dntb.gov.ua]

- 5. L-serine: Neurological Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-serine, a naturally occurring amino acid, and Alzheimer’s disease — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 7. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 11. nbinno.com [nbinno.com]

- 12. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]

- 13. L-serine: Neurological Implications and Therapeutic Potential | MDPI [mdpi.com]

- 14. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trial: Determining the Safety of L-serine in ALS | ALS TDI [als.net]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Supplementing diet with amino acid successfully staves off signs of ALS in pre-clinical study | EurekAlert! [eurekalert.org]

- 19. tandfonline.com [tandfonline.com]

- 20. neurology.org [neurology.org]

- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 22. researchgate.net [researchgate.net]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. researchgate.net [researchgate.net]

- 25. A 90-day Feeding Toxicity Study of l-Serine in Male and Female Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-serine Biosynthesis from 3-Phosphoglycerate in the Mammalian Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-serine, a non-essential amino acid, plays a critical role in the mammalian central nervous system (CNS) as a precursor for the synthesis of proteins, nucleotides, sphingolipids, and key neuromodulators such as D-serine and glycine.[1] The de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is particularly crucial in the brain due to the limited transport of L-serine across the blood-brain barrier.[2][3] This pathway, known as the phosphorylated pathway, is predominantly active in astrocytes, which then supply L-serine to neurons.[2][4] Dysregulation of this pathway is implicated in a range of neurological disorders, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core aspects of L-serine biosynthesis in the mammalian CNS, including detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of the pathway and its experimental workflows.

The Phosphorylated Pathway of L-serine Biosynthesis

The synthesis of L-serine from 3-phosphoglycerate involves three sequential enzymatic reactions catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[5][6]

-

Oxidation of 3-phosphoglycerate: The first and rate-limiting step is the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by PHGDH.[4][5]

-

Transamination of 3-phosphohydroxypyruvate: PSAT then catalyzes the reversible transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to yield 3-phosphoserine and α-ketoglutarate.[7][8]

-

Hydrolysis of 3-phosphoserine: The final and irreversible step is the hydrolysis of 3-phosphoserine by PSPH to produce L-serine and inorganic phosphate (B84403).[1][9]

Pathway Regulation in the CNS

In contrast to bacterial systems where PHGDH is allosterically inhibited by L-serine, mammalian PHGDH is not subject to this feedback inhibition.[3][10] Instead, the pathway in mammals is thought to be regulated at the level of phosphoserine phosphatase (PSPH), which is inhibited by L-serine.[3]

Figure 1: The phosphorylated pathway of L-serine biosynthesis in the mammalian CNS.

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the L-serine biosynthesis pathway have been characterized, primarily using recombinant human proteins. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Human 3-Phosphoglycerate Dehydrogenase (PHGDH)

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| 3-Phosphoglycerate | 260 | 0.075 | 288 | pH 7.6, 37°C | [11] |

| 3-Phosphoglycerate | 360 | 1.5 | 4.17 x 103 | pH 7.0, 37°C, with 1.5 mM NAD+ | [2] |

| NAD+ | 25 | - | - | pH 7.6, 37°C | [11] |

| NADH | 0.56 | 3.4 | 6.07 x 103 | pH 7.0, 37°C, with 0.5 mM PHP | [12] |

Note: Kinetic parameters can vary depending on assay conditions and the specific recombinant protein preparation.

Table 2: Kinetic Parameters of Human Phosphoserine Aminotransferase (PSAT1)

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| 3-Phosphohydroxypyruvate | - | - | 5.9 x 106 | - | [7] |

| L-Glutamate | - | - | - | - | - |

| O-Phospho-L-serine | - | - | - | - | - |

| α-Ketoglutarate | - | - | - | - | - |

Table 3: Kinetic Parameters of Human Phosphoserine Phosphatase (PSPH)

| Substrate | Km (mM) | Vmax (nmol/min/mg) | Conditions | Reference |

| L-Phosphoserine | - | - | - | - |

Note: Detailed kinetic data for human PSPH from recent studies are not as extensively reported in the initial search results. Further targeted literature review would be necessary to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the L-serine biosynthesis pathway.

Expression and Purification of Recombinant Human Enzymes

4.1.1 General Protocol for His-tagged Protein Expression in E. coli

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a pET expression vector containing the human gene of interest (PHGDH, PSAT1, or PSPH) with an N-terminal or C-terminal polyhistidine tag.

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[4][13]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 25 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT).[13] Store the purified protein at -80°C.

Figure 2: General workflow for recombinant protein expression and purification.

Enzyme Activity Assays

4.2.1 PHGDH Activity Assay (Coupled Assay)

This assay measures the production of NADH by monitoring the increase in absorbance at 340 nm.[14]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing:

-

200 mM Tris buffer (pH 7.6)

-

Saturating concentration of NAD+ (e.g., 2.5 mM)

-

Varying concentrations of 3-phosphoglycerate

-

200 mM hydrazine (B178648) (to trap the 3-phosphohydroxypyruvate product and drive the reaction forward)[11][14]

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PHGDH.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes).

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

4.2.2 PSAT Activity Assay (Coupled Assay)

The activity of PSAT is typically measured in a coupled reaction with PHGDH, where the consumption of 3-phosphohydroxypyruvate is monitored.[4]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

25 mM HEPES buffer (pH 7.0)

-

120 µM or 1.5 mM NAD+

-

2.5 mM 3-phosphoglycerate

-

30 mM glutamate

-

A known amount of purified PHGDH to generate the PSAT substrate in situ.

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PSAT.

-

Measurement: Monitor the production of NADH at 340 nm as described for the PHGDH assay. The rate of NADH production is proportional to the activity of both enzymes. To determine PSAT activity, PHGDH should be in excess.

4.2.3 PSPH Activity Assay (Malachite Green Assay)

This discontinuous assay measures the amount of inorganic phosphate released from the hydrolysis of 3-phosphoserine.[9]

-

Reaction: Incubate purified PSPH with a known concentration of 3-phosphoserine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2) at 37°C for a specific time.

-

Stop Reaction: Stop the reaction by adding a solution of malachite green reagent, which forms a colored complex with inorganic phosphate.

-

Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-660 nm).

-

Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.

A newer, continuous assay for PSPH has also been developed, which couples the release of serine to the activity of serine acetyltransferase (SAT).[1][9]

Concluding Remarks

The L-serine biosynthesis pathway is a fundamental metabolic route in the mammalian CNS, essential for normal brain development and function. The enzymes of this pathway, particularly PHGDH, represent promising targets for therapeutic intervention in neurological diseases and cancer. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this pathway in health and disease and to develop novel modulators of its activity. The provided diagrams offer a clear visual representation of the pathway and associated experimental procedures, facilitating a deeper understanding of this critical metabolic process.

References

- 1. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase [mdpi.com]

- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine as a Precursor for the Synthesis of Glycine and Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a critical precursor for the biosynthesis of numerous vital compounds.[1][2][3] Its role extends beyond protein synthesis; it is a key contributor to one-carbon metabolism, crucial for the synthesis of purines, pyrimidines, and other essential molecules.[1][2][4] This guide provides an in-depth examination of the biochemical pathways through which L-serine is converted into two other significant amino acids: glycine (B1666218) and cysteine. Understanding these pathways, their regulation, and the enzymes involved is paramount for professionals in drug development, as they present viable targets for therapeutic intervention in various disease states, including cancer and neurological disorders.[1][5][6][7][8]

Core Biochemical Pathways

L-serine serves as a direct metabolic precursor for both glycine and cysteine through distinct, highly regulated enzymatic reactions.

Synthesis of Glycine from L-Serine

The conversion of L-serine to glycine is a reversible reaction that represents a major hub in cellular metabolism, linking amino acid and one-carbon unit metabolism.[4][9]

-

Enzyme: The reaction is catalyzed by Serine Hydroxymethyltransferase (SHMT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[10]

-

Reaction: SHMT facilitates the transfer of the hydroxymethyl group from L-serine to the cofactor tetrahydrofolate (THF). This simultaneously produces glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[9][10][11] 5,10-CH₂-THF is a primary donor of one-carbon units for the synthesis of nucleotides and other essential metabolites.[11]

-

Isoforms: Eukaryotic cells possess two main isoforms of SHMT: a cytosolic form (SHMT1 ) and a mitochondrial form (SHMT2 ), encoded by separate genes.[11][12][13] This compartmentalization highlights the intricate regulation of one-carbon metabolism within the cell.[13]

Synthesis of Cysteine from L-Serine: The Transsulfuration Pathway

Cysteine biosynthesis from L-serine occurs via the transsulfuration pathway, which channels the sulfur-containing amino acid homocysteine (derived from methionine) into cysteine production.[9]

-

Step 1: Formation of Cystathionine (B15957)

-

Step 2: Cleavage to Cysteine

-

Enzyme: The second step is catalyzed by Cystathionine γ-Lyase (CGL) , also known as cystathionase.

-

Reaction: CGL cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[9]

-

Visualization of Metabolic Pathways

The following diagrams illustrate the core biochemical conversions of L-serine.

Caption: Metabolic pathways of L-serine to glycine and cysteine.

Regulation of Key Enzymes

The flux through these pathways is tightly controlled by the regulation of the key enzymes, SHMT and CBS.

-

Serine Hydroxymethyltransferase (SHMT):

-

Cofactor Availability: SHMT activity is dependent on the availability of its cofactor, PLP, which is derived from vitamin B-6. Studies have shown that both cytosolic and mitochondrial SHMT activities increase with rising dietary pyridoxine (B80251) intake.[15]

-

Allosteric Regulation: Recent evidence suggests a novel regulatory mechanism where SHMT1 can act as an RNA-binding protein. The binding of SHMT2 mRNA to SHMT1 protein can allosterically modulate its enzymatic activity, favoring the synthesis of serine over its cleavage.[12][13] This creates a complex feedback loop between the cytosolic and mitochondrial compartments.[12]

-

-

Cystathionine β-Synthase (CBS):

-

Allosteric Activation: CBS is allosterically activated by S-adenosyl-l-methionine (SAM), a key cellular methyl donor.[14][16] This links the transsulfuration pathway to the methionine cycle.

-

Autoinhibition: The C-terminal region of CBS contains an autoinhibitory domain. The binding of SAM induces a conformational change that displaces this inhibitory domain, leading to enzyme activation.[14][16]

-

Heme Cofactor: Mammalian CBS contains a heme cofactor that appears to play a structural and regulatory role, potentially sensing redox status, although it is not directly involved in catalysis.[5][14]

-

Transcriptional Regulation: The expression and activity of CBS can be influenced by signaling pathways such as Akt/GSK3β and NF-κB.[17]

-

Caption: Allosteric activation of CBS by S-adenosyl-l-methionine (SAM).

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes and metabolites in these pathways.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Source | K_m Value | Citation(s) |

|---|---|---|---|---|

| SHMT | Glycine | Klebsiella aerogenes | 11.6 mM | [18] |

| CBS | L-Serine | Bovine Kidney | (Not specified) | [19] |

| CBS | L-Homocysteine | Bovine Kidney | (Not specified) |[19] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type/Organism | Condition | Concentration Range | Citation(s) |

|---|---|---|---|---|

| L-Serine | Corynebacterium glutamicum | Engineered Strain | 14.22 ± 1.41 µmol/g(CDM) | [20] |

| Glycine | E. coli | Untreated | ~10-fold lower than depleted | [21] |

| Cysteine | Yeast | SD Medium | 0.1 - 0.4 µM | [22] |

| Cysteine | Yeast | Cysteine Influx | 60 - 240 µM |[22] |

Table 3: Metabolic Flux Data

| Pathway Flux | Organism | Condition | Observation | Citation(s) |

|---|---|---|---|---|

| L-Serine to Glycine | Corynebacterium glutamicum | Deletion of GlyR activator | Flux dropped by 24% | [20] |

| L-Serine Synthesis | Corynebacterium glutamicum | Folate/VB12 supplementation | Carbon flux to L-serine decreased |[23][24] |

Experimental Protocols

Detailed methodologies are crucial for studying these pathways. Below are outlines for key experimental procedures.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric Method)

This assay indirectly measures SHMT activity by coupling the production of 5,10-CH₂-THF to a dehydrogenase reaction that can be monitored spectrophotometrically.[25][26][27]

-

Principle: SHMT converts L-serine and THF to glycine and 5,10-CH₂-THF. The ancillary enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), then oxidizes 5,10-CH₂-THF to 5,10-methenyl-THF, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm (due to NADPH formation) is proportional to SHMT activity.[27]

-

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-serine (substrate)

-

Tetrahydrofolate (THF) (co-substrate)

-

NADP⁺

-

Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) (coupling enzyme)

-

Purified SHMT or cell lysate

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, L-serine, THF, NADP⁺, and MTHFD in a cuvette.

-

Initiate the reaction by adding the SHMT enzyme sample.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH.

-

Cystathionine β-Synthase (CBS) Activity Assay (LC-MS/MS Method)

This is a highly sensitive and direct method for measuring CBS activity, particularly useful for complex biological samples like plasma.[28][29]

-

Principle: The assay measures the direct formation of the product, cystathionine, from the substrates L-serine and homocysteine. A stable isotope-labeled substrate (e.g., L-[²H₃]serine) is used to generate a labeled product that can be distinguished from endogenous cystathionine by mass spectrometry.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 8.6)

-

L-homocysteine

-

L-[2,3,3-²H]serine (stable isotope substrate)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

S-Adenosyl-l-methionine (SAM) (activator)

-

Plasma sample or purified CBS

-

-

Procedure:

-

Incubate the plasma sample with a reaction mixture containing buffer, L-homocysteine, L-[2,3,3-²H]serine, PLP, and SAM at 37°C.

-

Stop the reaction after a defined time (e.g., by adding sulfosalicylic acid).

-

Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the amount of the product, [3,3-²H]cystathionine, by monitoring its specific mass transition.

-

Calculate enzyme activity based on the amount of product formed per unit of time.

-

Quantification of Intracellular Glycine and Cysteine (Metabolic Flux Analysis Method)

This protocol outlines a general workflow for using stable isotope tracers to measure the synthesis and flux of amino acids derived from L-serine.[30]

-

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as DL-Serine-2,3,3-d₃. The incorporation of the heavy isotopes into downstream metabolites (like glycine) is tracked over time using mass spectrometry, allowing for the quantification of metabolic flux.[30]

-

Procedure:

-

Cell Labeling: Culture cells in a specially prepared medium where standard L-serine is replaced with DL-Serine-2,3,3-d₃ for a specified period.

-

Quenching and Extraction: Rapidly quench metabolic activity by placing the culture plate on dry ice. Aspirate the medium and wash the cells with ice-cold saline. Extract polar metabolites using an ice-cold solvent, such as 80% methanol.[30]

-

Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extract by LC-MS/MS to separate and quantify the different isotopologues of serine, glycine, and other related metabolites.

-

Flux Calculation: Determine the rate of synthesis by analyzing the mass isotopomer distribution of the target metabolites.

-

Caption: General experimental workflow for an enzyme activity assay.

Applications in Drug Development

The central role of L-serine metabolism in cell proliferation and function makes its associated pathways attractive targets for drug development.

-

Oncology: Many cancer cells exhibit an upregulation of the L-serine synthesis pathway and are highly dependent on serine and glycine for proliferation and nucleotide biosynthesis.[4][31] Therefore, enzymes in this pathway are potential targets. For example, CBS is upregulated in several cancers, and its inhibition has shown beneficial preclinical effects.[5][6]

-

Neurological Disorders: L-serine and its metabolites, including glycine and D-serine (produced from L-serine via serine racemase), are crucial for neurotransmission and neuronal health.[1][7][8][32] L-serine supplementation is being investigated for its neuroprotective potential in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy.[1][7][8] Targeting enzymes in these pathways could offer therapeutic strategies for various CNS disorders.

Conclusion

L-serine is a cornerstone of amino acid metabolism, directly fueling the synthesis of glycine and cysteine through the actions of SHMT and the transsulfuration pathway, respectively. The enzymes CBS and SHMT are sophisticated molecular machines, subject to complex layers of allosteric, transcriptional, and cofactor-dependent regulation. A thorough understanding of these pathways, buttressed by robust quantitative data and detailed experimental protocols, is essential for researchers. This knowledge not only deepens our insight into fundamental cell biology but also unlocks new avenues for the development of targeted therapeutics for a range of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. L-serine biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 8. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 11. Cytoplasmic Serine Hydroxymethyltransferase Regulates the Metabolic Partitioning of Methylenetetrahydrofolate but Is Not Essential in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Modelling of SHMT1 riboregulation predicts dynamic changes of serine and glycine levels across cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Activities of hepatic cytosolic and mitochondrial forms of serine hydroxymethyltransferase and hepatic glycine concentration are affected by vitamin B-6 intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Architecture and regulation of filamentous human cystathionine beta-synthase. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 17. Frontiers | New insights into the regulation of Cystathionine beta synthase (CBS), an enzyme involved in intellectual deficiency in Down syndrome [frontiersin.org]

- 18. Enzymatic production of L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic engineering and flux analysis of Corynebacterium glutamicum for L-serine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antifolate-Induced Depletion of Intracellular Glycine and Purines Inhibits Thymineless Death in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [Metabolic flux analysis of L-serine synthesis by Corynebacterium glutamicum SYPS-062] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Determination of cystathionine beta-synthase activity in human plasma by LC-MS/MS: potential use in diagnosis of CBS deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Serine Phosphorylation in Protein Function and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a ubiquitous and fundamental post-translational modification (PTM) that acts as a molecular switch, regulating a vast array of cellular processes. Among the amino acids susceptible to this modification, L-serine is the most frequent target in eukaryotic cells. The reversible addition of a phosphate (B84403) group to a serine residue, catalyzed by protein kinases and reversed by protein phosphatases, induces significant changes in protein structure and function. This technical guide provides an in-depth exploration of L-serine's function as a phosphorylation site. It details the molecular mechanisms, the functional consequences for protein activity and signaling, the key enzymatic players, and the state-of-the-art experimental methodologies used for its study. Furthermore, it highlights the critical relevance of serine phosphorylation in signal transduction pathways and its position as a major focus for modern drug development.

The Core Mechanism and Functional Impact of Serine Phosphorylation

Protein phosphorylation is a reversible process where a protein kinase covalently adds a phosphate group to an amino acid residue.[1] This modification predominantly occurs on the hydroxyl groups of serine, threonine, and tyrosine residues in eukaryotes.[1][2][3] Of these, serine phosphorylation is the most abundant, accounting for an estimated 86.4% of all phosphorylation events.[4][5]

The reaction involves the transfer of the terminal (γ) phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group of a serine side chain, a reaction facilitated by a protein kinase.[2][6] This process is dynamically reversed by protein phosphatases, which catalyze the hydrolytic removal of the phosphate group.[1][5] This tightly regulated balance between kinases and phosphatases ensures that cellular signals are transmitted with high fidelity and appropriate timing.[4][7]

The functional consequences of adding a phosphate group are profound and stem from its unique physicochemical properties:

-

Introduction of Negative Charge: The phosphate group carries two negative charges at physiological pH. This can dramatically alter the electrostatic interactions within a protein or between proteins, repelling negatively charged residues and attracting positively charged ones.[8]

-

Increased Hydrophilicity: The addition of a phosphate group can turn a hydrophobic portion of a protein into a highly polar and hydrophilic region, potentially driving the phosphorylated domain towards the aqueous solvent.[1]

-

Steric Bulk: The phosphate group is significantly larger than the hydroxyl group it replaces, which can induce conformational changes in the protein backbone.[1]

These changes collectively regulate protein function in several key ways:

-

Altering Catalytic Activity: Many enzymes are switched "on" or "off" by phosphorylation.[1] For example, the phosphorylation of glycogen (B147801) synthase inactivates it, while the phosphorylation of AKT at serine-473 renders it a functionally active kinase.[1]

-

Creating Docking Sites: A phosphoserine residue can serve as a recognition motif for other proteins, facilitating the assembly of multi-protein signaling complexes.[9] This is a critical mechanism for propagating signals downstream.

-

Modulating Subcellular Localization: Phosphorylation can trigger the translocation of a protein from one cellular compartment to another, such as from the cytoplasm to the nucleus.[4]

-

Controlling Protein Stability: Phosphorylation can mark a protein for ubiquitination and subsequent degradation by the proteasome, thereby controlling the protein's lifespan.

The Orchestrators: Serine/Threonine Kinases and Phosphatases

The specificity and fidelity of phosphorylation-mediated signaling are governed by the enzymes that add and remove the phosphate moieties.

Protein Serine/Threonine Kinases (STKs)

Over 500 protein kinases are encoded in the human genome, with the vast majority being serine/threonine kinases.[6][9] These enzymes recognize and phosphorylate serine (or threonine) residues located within a specific local amino acid sequence known as a consensus sequence .[6][10] This sequence provides specificity, ensuring that a given kinase acts only on its intended substrates.[6] While some kinases have stringent sequence requirements, others are more promiscuous.[6] The recognition of these motifs allows a single kinase to phosphorylate a family of substrates that share a common sequence, amplifying the signaling response.[6]

Table 1: Consensus Phosphorylation Sequences for Common Serine/Threonine Kinases

| Kinase Family | Kinase Example | Consensus Sequence (pS = phosphorylation site) | Key Features |

|---|---|---|---|

| AGC | Protein Kinase A (PKA) | R-R-X-pS /T-B | Basic residues (Arg) at -3 and -2 positions. |

| AGC | Protein Kinase C (PKC) | R-X-X-pS /T-R-R | Basic residues surrounding the pS site. |

| AGC | Akt/PKB | R-X-R-X-X-pS /T-F | Basic residues at -5 and -3 positions. |

| CMGC | CDK1/Cyclin B | pS /T-P-X-K/R | Proline at +1 is critical. |

| CMGC | MAPK/ERK | P-X-pS /T-P | Proline at +1 and often at -2. |

| CAMK | CaM Kinase II | R-X-X-pS /T | Basic residue at -3. |

(Data compiled from multiple sources including[11][12][13])

Protein Serine/Threonine Phosphatases (PSPs)

Counteracting the activity of kinases are protein phosphatases, which dephosphorylate substrates to terminate signaling events.[1] These enzymes are essential for maintaining the dynamic and reversible nature of phosphorylation. The two major families of serine/threonine phosphatases are the PPP (including PP1, PP2A, PP2B) and PPM families.[14] PP1 and PP2A are particularly prominent, accounting for the majority of serine/threonine phosphatase activity in mammalian cells.[14] Dysregulation of these phosphatases is implicated in numerous diseases, making them attractive, albeit challenging, therapeutic targets.[14][15][16]

Serine Phosphorylation in Action: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of signal transduction, regulating processes like cell proliferation, differentiation, and survival.[17] Serine/threonine phosphorylation is the central mechanism driving this cascade. The pathway is initiated by an external stimulus (e.g., a growth factor), which activates a receptor that ultimately leads to the activation of the small GTPase, Ras.

Activated Ras recruits and activates the first kinase in the cascade, RAF (a MAP Kinase Kinase Kinase). RAF, a serine/threonine kinase, then phosphorylates and activates the dual-specificity kinase MEK (a MAP Kinase Kinase) on two serine residues.[17] Finally, activated MEK phosphorylates the terminal kinase in the cascade, ERK (a MAP Kinase), on a threonine and a tyrosine residue within its activation loop.[17] Activated ERK then translocates to the nucleus to phosphorylate and regulate numerous transcription factors, altering gene expression.

Experimental Protocols for the Analysis of Serine Phosphorylation

A robust understanding of serine phosphorylation requires sophisticated experimental techniques to identify phosphorylation sites, quantify their occupancy, and elucidate their functional roles.

Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS)-based phosphoproteomics is the definitive method for the large-scale identification and quantification of phosphorylation sites.[18]

Detailed Methodology: A Typical Phosphoproteomics Workflow

-

Protein Extraction and Digestion:

-

Cells or tissues are lysed in a buffer containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]

-

Protein concentration is determined (e.g., by BCA assay).

-

Proteins are denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to prepare them for digestion.

-

Proteins are digested into peptides, typically using the protease trypsin.

-

-

(Optional) Isobaric Labeling for Multiplexed Quantification:

-

For quantitative comparisons across multiple samples (e.g., treated vs. untreated), peptides can be labeled with isobaric tags such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[8] All tags have the same total mass, but generate unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.

-

-

Phosphopeptide Enrichment:

-

Due to the low stoichiometry of most phosphorylation events, phosphopeptides must be enriched from the complex mixture of non-phosphorylated peptides.[8]

-

Titanium Dioxide (TiO2) or Iron-NTA (Fe-NTA) Chromatography: These are common methods for enriching phosphoserine and phosphothreonine peptides. The negatively charged phosphate groups bind to the positively charged metal oxide or chelated metal ions on the chromatography resin under acidic conditions.

-

Peptides are loaded onto the column, washed to remove non-specific binders, and phosphopeptides are eluted using a high pH buffer (e.g., ammonium (B1175870) hydroxide).

-

-

LC-MS/MS Analysis:

-

The enriched phosphopeptide sample is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Peptides are separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.

-

The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio of the intact peptides.

-

Selected peptides are then isolated and fragmented (MS2), generating a fragmentation spectrum that reveals the amino acid sequence and the location of the phosphate group (which causes a characteristic neutral loss).

-

-

Data Analysis:

-

The resulting spectra are searched against a protein sequence database to identify the peptides.

-

Specialized software is used to confidently assign the location of the phosphate group on the serine (or threonine/tyrosine) residue.

-

For quantitative experiments, the intensities of reporter ions (for TMT/iTRAQ) or peptide precursor ions (for label-free) are used to determine the relative abundance of each phosphopeptide across samples.

-

Validation and Functional Characterization

Immunoblotting with Phospho-Specific Antibodies: This is a common method to validate MS findings or to study the phosphorylation of a specific protein.[18] Antibodies that recognize a specific phosphoserine site are used in Western blotting to detect changes in phosphorylation levels under different conditions.[2] However, generating high-quality, specific antibodies for phosphoserine sites can be challenging.[18]

Site-Directed Mutagenesis: To probe the functional importance of a specific serine phosphorylation site, the serine codon in the gene of interest can be mutated.

-

Phospho-deficient mutant: Serine is mutated to an alanine (B10760859) (S→A), which cannot be phosphorylated. This helps determine if phosphorylation is necessary for a specific function.

-

Phospho-mimetic mutant: Serine is mutated to an aspartate (S→D) or glutamate (B1630785) (S→E).[19] The negative charge of these residues can sometimes mimic the phosphorylated state, locking the protein in a constitutively "on" or "off" state.

In Vitro Kinase Assays: These assays are used to determine if a specific kinase can directly phosphorylate a protein of interest.[20]

-

Protocol: The purified substrate protein (or a peptide fragment containing the target serine) is incubated with a purified, active kinase in the presence of ATP (often radiolabeled [γ-³²P]ATP).

-

Analysis: The reaction is stopped, and the substrate is separated by SDS-PAGE. Phosphorylation is detected by autoradiography (for ³²P) or by a phospho-specific antibody.

Quantitative Data in Serine Phosphorylation Research

Quantitative analysis is essential for understanding the dynamics of signaling networks.

Table 2: Relative Abundance of Phosphorylated Amino Acids in Eukaryotes

| Phospho-Amino Acid | Relative Abundance (%) | Primary Role |

|---|---|---|

| Phosphoserine (pS) | ~86.4% | Ubiquitous in intracellular signaling |

| Phosphothreonine (pT) | ~11.8% | Common in intracellular signaling |

| Phosphotyrosine (pY) | ~1.8% | Key in receptor-mediated signaling |

Table 3: Example Quantitative Data from a Phosphoproteomics Experiment Hypothetical data showing the response of T-cells to TCR activation, based on findings from[21].

| Protein | Phosphorylation Site | Fold Change (5 min stimulation) | Associated Function |

|---|---|---|---|

| WASp | Ser484 | + 4.2 | Cytoskeletal Reorganization |

| Lck | Ser59 | + 2.8 | Signal Transduction |

| ZAP70 | Ser121 | - 1.9 | Signal Transduction |

| VAV1 | Ser173 | + 3.5 | Small GTPase Regulation |

Relevance to Drug Development

The central role of protein kinases in regulating nearly all cellular functions, combined with their frequent dysregulation in diseases like cancer, has made them one of the most important classes of drug targets.[4][8]

-